molecular formula C13H22N2O B1406409 Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- CAS No. 1445652-12-9

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-

Cat. No.: B1406409
CAS No.: 1445652-12-9
M. Wt: 222.33 g/mol
InChI Key: NZIFKLWZMRUFGH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-: is a compound featuring a bicyclic structure with a carboxamide group at the 2-position and an aminopentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core structure. This reaction can be catalyzed by organocatalysts under mild conditions . The aminopentyl group can be introduced through nucleophilic substitution reactions, where an appropriate aminopentyl halide reacts with the bicyclic intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry techniques can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds within the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can be performed to modify the aminopentyl group or introduce other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Aminopentyl halides, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in saturated bicyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, Bicyclo[221]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- is explored for its potential use in the production of advanced materials. Its structural properties can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- involves its interaction with specific molecular targets. The aminopentyl group can form hydrogen bonds with biological macromolecules, while the bicyclic core can fit into hydrophobic pockets of proteins. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- is unique due to its specific combination of a bicyclic core with an aminopentyl group. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-aminopentyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c14-6-2-1-3-7-15-13(16)12-9-10-4-5-11(12)8-10/h4-5,10-12H,1-3,6-9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIFKLWZMRUFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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